Receptor Agonist Potency (cGMP Production): Human (Met12) vs. Rodent (Ile12) ANP
The human sequence of ANP (1-28), which features a methionine at position 12, demonstrates a significantly different potency in stimulating cGMP production via the natriuretic peptide receptor-A (NPR-A) when directly compared to the rodent orthologs (rat/mouse), which contain an isoleucine at the same position [1]. This single amino acid variation results in marked differences in ED50 values for maximal cGMP response across species receptors [1].
| Evidence Dimension | Agonist potency for cGMP production |
|---|---|
| Target Compound Data | Human ANP (1-28) (Met12) |
| Comparator Or Baseline | Rat/Mouse ANP (1-28) (Ile12) |
| Quantified Difference | Marked differences in ED50 values reported |
| Conditions | Agonist selectivity study on three species of natriuretic peptide receptor-A |
Why This Matters
This demonstrates that using the incorrect species ortholog will skew potency measurements in NPR-A signaling assays, leading to erroneous conclusions in human biology studies.
- [1] Schoenfeld JR, et al. Agonist selectivity for three species of natriuretic peptide receptor-A. ScienceDirect. View Source
